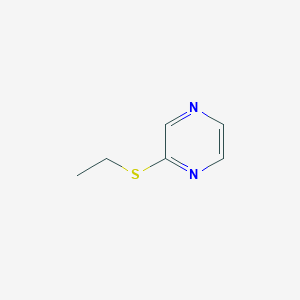![molecular formula C12H16O4 B14482931 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate CAS No. 65132-78-7](/img/structure/B14482931.png)
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Preparation Methods
The synthesis of 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted bicyclic compounds and derivatives .
Scientific Research Applications
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include catalytic cycles where the compound undergoes multiple transformations before yielding the final products .
Comparison with Similar Compounds
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
2-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another related compound with a different substitution pattern on the bicyclic ring.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound features an anhydride functional group, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
65132-78-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-O'-ethyl 2-O-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)12(10(13)15-2)7-8-4-5-9(12)6-8/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
JULFPKRQIFZDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2CC1C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


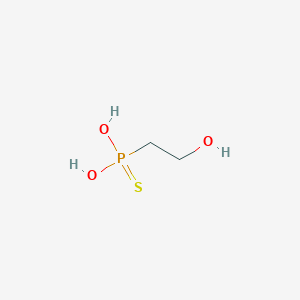
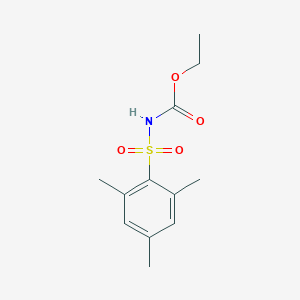
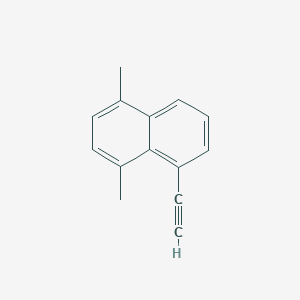
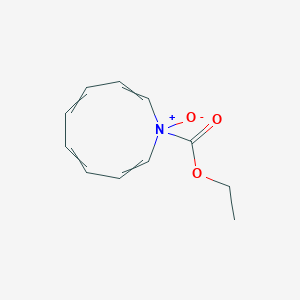
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
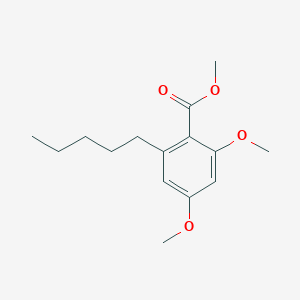
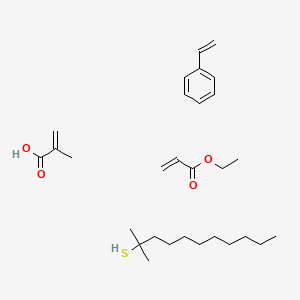
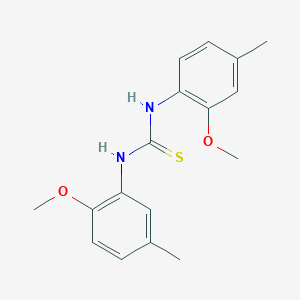
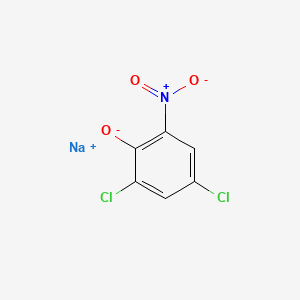

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
